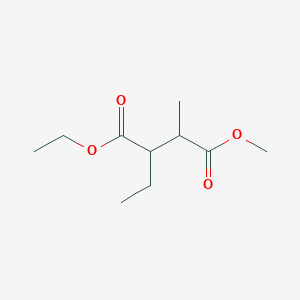![molecular formula C13H16Cl3NO B14009235 n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine CAS No. 6631-88-5](/img/structure/B14009235.png)
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine: is an organic compound characterized by the presence of a cyclohexanamine group attached to a trichlorophenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine typically involves the reaction of 2,4,6-trichlorophenol with cyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,6−Trichlorophenol+Cyclohexylamine→n−[(2,4,6−Trichlorophenoxy)methyl]cyclohexanamine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- n-[(2,4,6-Trichlorophenoxy)ethyl]amine
- n-[(2,4,6-Trichlorophenoxy)propyl]amine
- n-[(2,4,6-Trichlorophenoxy)butyl]amine
Uniqueness: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its cyclohexanamine group provides additional steric and electronic effects, influencing its behavior in chemical reactions and applications .
Properties
CAS No. |
6631-88-5 |
|---|---|
Molecular Formula |
C13H16Cl3NO |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
N-[(2,4,6-trichlorophenoxy)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H16Cl3NO/c14-9-6-11(15)13(12(16)7-9)18-8-17-10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2 |
InChI Key |
SXQDOXWMSOZBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCOC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


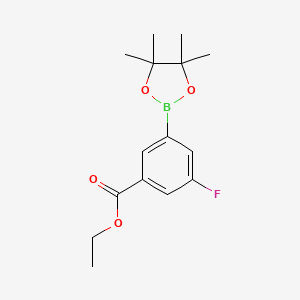
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
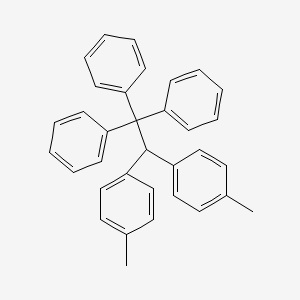
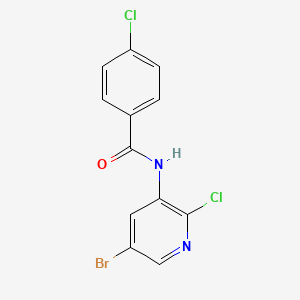
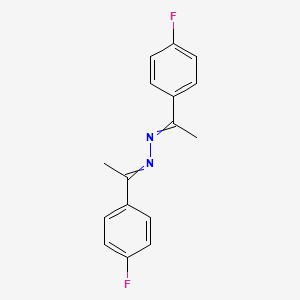
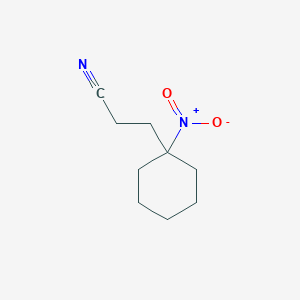
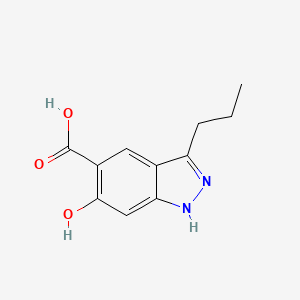
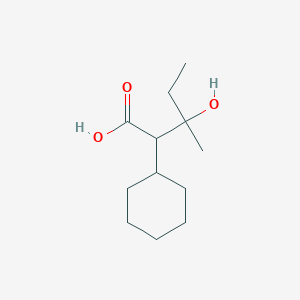
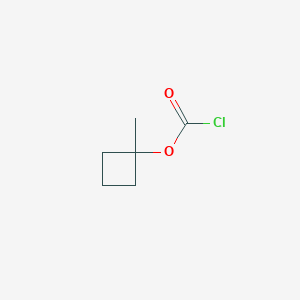
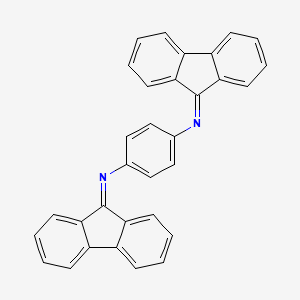
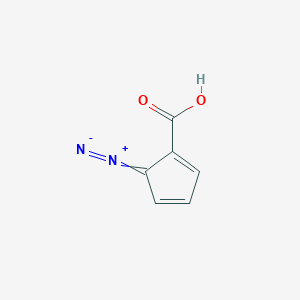
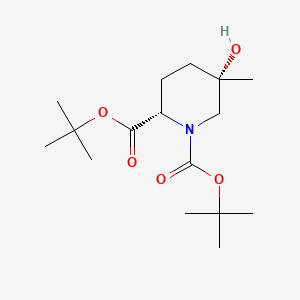
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
